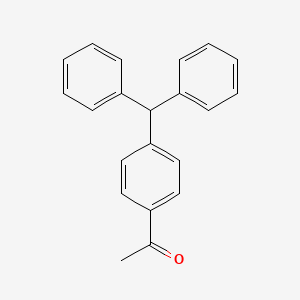
1-(4-Diphenylmethyl)phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Diphenylmethyl)phenylethanone is an organic compound with the molecular formula C21H18O. It is a solid at room temperature and is primarily used in laboratory settings for research purposes . This compound is known for its unique structure, which includes a phenylethanone backbone with a diphenylmethyl group attached to the fourth position of the phenyl ring.
Métodos De Preparación
The synthesis of 1-(4-Diphenylmethyl)phenylethanone can be achieved through various methods. One common approach involves the reaction of 4-diphenylmethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(4-Diphenylmethyl)phenylethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Diphenylmethyl)phenylethanol.
Substitution: Various substitution reactions can occur on the phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions
Aplicaciones Científicas De Investigación
1-(4-Diphenylmethyl)phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(4-Diphenylmethyl)phenylethanone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
1-(4-Diphenylmethyl)phenylethanone can be compared to other similar compounds, such as:
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: Contains two phenyl groups attached to a carbonyl carbon.
1-Phenylethanone: Similar to acetophenone but with additional substituents on the phenyl ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C21H18O |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(4-benzhydrylphenyl)ethanone |
InChI |
InChI=1S/C21H18O/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3 |
Clave InChI |
HTCPTBUHYPKTLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















